molecular formula C11H20N2O6S B15112876 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B15112876
M. Wt: 308.35 g/mol
InChI Key: JBPRPMMLWZVNGV-UHFFFAOYSA-N
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Description

This compound is a propanediamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent and two 2-hydroxyethyl groups on the amide nitrogens.

Properties

Molecular Formula

C11H20N2O6S

Molecular Weight

308.35 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide

InChI

InChI=1S/C11H20N2O6S/c14-4-2-12-10(16)9(11(17)13-3-5-15)8-1-6-20(18,19)7-8/h8-9,14-15H,1-7H2,(H,12,16)(H,13,17)

InChI Key

JBPRPMMLWZVNGV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)NCCO)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction, where ethylene oxide or a similar reagent reacts with the intermediate compound.

    Formation of Propanediamide Backbone: The final step involves the formation of the propanediamide backbone through an amidation reaction, where the intermediate compound reacts with a suitable amine.

Industrial Production Methods

Industrial production of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ethylene oxide, alkyl halides.

Major Products

    Oxidation Products: Sulfone, sulfoxide derivatives.

    Reduction Products: Sulfide, thiol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of new materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications References
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl, bis(2-hydroxyethyl) 310.1 Moderate in polar solvents Potential metal chelation, pharmaceuticals
2-Heptyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide Heptyl, bis(2-hydroxyethyl) ~291 Low in water Copper(II) complex formation
N,N'-Dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide Dihexadecyl, bis(2-hydroxyethyl) ~645 Insoluble in water Surfactants, lipid bilayer studies
N,N'-Bis(2-methoxyethyl)malonamide Bis(2-methoxyethyl) ~220 High in organic solvents Metal coordination (e.g., Cu(II))
Propanediamide derivatives with thiazolyl groups Bis(2-thiazolyl), bis(3-aminopropyl) (e.g., CAS 88321-33-9) ~408 Variable Biological activity, enzyme inhibition
Key Observations:
  • Electron-Withdrawing Effects : The sulfone group in the target compound likely enhances its ability to stabilize metal complexes compared to alkyl-substituted analogs like the heptyl derivative .
  • Solubility : Hydroxyethyl groups improve aqueous solubility relative to hydrophobic substituents (e.g., dihexadecyl). Methoxyethyl derivatives exhibit higher solubility in organic solvents due to reduced hydrogen bonding .
  • Applications : Long-chain alkyl derivatives (e.g., dihexadecyl) are suited for surfactant applications, while thiazolyl-containing analogs may interact with biological targets .

Metal Coordination Behavior

  • Copper(II) Complexation: The heptyl derivative forms stable Cu(II) complexes in methanol, as evidenced by its synthesis via reaction with Cu(NO₃)₂ . The target compound’s sulfone group may alter coordination geometry or binding affinity, though experimental data are lacking.
  • Silver(I) Selectivity : Analogous silver complexes (e.g., [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate) highlight the role of sulfur-containing ligands in Ag(I) selectivity . The target compound’s sulfone group may reduce thiophilicity compared to thioether-containing analogs.

Industrial and Pharmaceutical Relevance

  • Surfactants : Dihexadecyl derivatives with hydroxyethyl groups align with industrial surfactants like those in hydraulic fracturing fluids (e.g., N,N'-bis[2-[bis(2-hydroxyethyl)methylammonio]ethyl] derivatives) .
  • Fluorinated Analogs : Perfluorinated propanediamides (e.g., [160402-26-6]) exhibit unique surface-active properties due to fluorinated chains but lack the sulfone moiety .
  • Pharmaceutical Potential: The target compound’s sulfone group is structurally reminiscent of drug motifs (e.g., protease inhibitors), suggesting unexplored therapeutic applications .

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